molecular formula C17H16N4OS B5745558 N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Numéro de catalogue B5745558
Poids moléculaire: 324.4 g/mol
Clé InChI: AIROUNCMKPNPNC-WOJGMQOQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide, also known as MBTH, is a thiosemicarbazone compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of ribonucleotide reductase (RNR), an enzyme that plays a crucial role in DNA synthesis and repair.

Mécanisme D'action

N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide inhibits RNR by binding to the active site of the enzyme and preventing the conversion of ribonucleotides to deoxyribonucleotides. This leads to a depletion of the cellular pool of deoxyribonucleotides, which are essential for DNA synthesis and repair. The resulting DNA damage triggers cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. Additionally, N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to enhance the immune response to cancer cells by increasing the production of cytokines and activating immune cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is its selectivity for cancer cells, which minimizes the side effects on normal cells. It also has a long half-life, which allows for less frequent dosing. However, N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has poor bioavailability, which may limit its effectiveness in some cases.

Orientations Futures

There are several future directions for the research and development of N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide. One area of focus is the optimization of its pharmacokinetic properties, such as solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide treatment. Additionally, the combination of N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide with other chemotherapeutic agents or immunotherapies is being explored as a potential strategy to enhance its efficacy.

Méthodes De Synthèse

N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide can be synthesized by the condensation reaction between 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrazide and benzaldehyde in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Applications De Recherche Scientifique

N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been extensively studied for its potential use in cancer treatment. RNR is overexpressed in many types of cancer cells, making it an attractive target for chemotherapy. N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to inhibit RNR activity in cancer cells, leading to cell cycle arrest and apoptosis. In addition, N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been found to enhance the cytotoxicity of other chemotherapeutic agents, such as gemcitabine and cisplatin.

Propriétés

IUPAC Name

N-[(E)-benzylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-21-15-10-6-5-9-14(15)19-17(21)23-12-16(22)20-18-11-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIROUNCMKPNPNC-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.